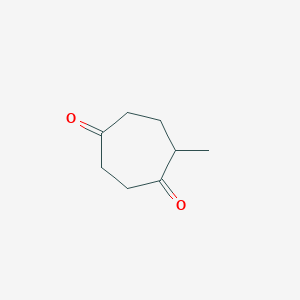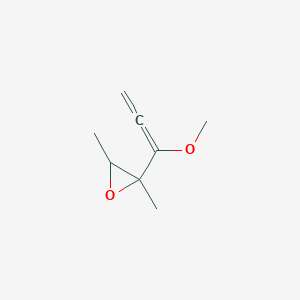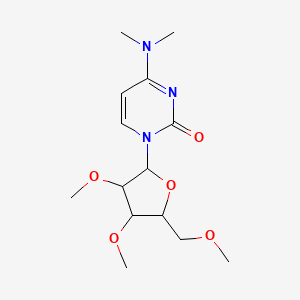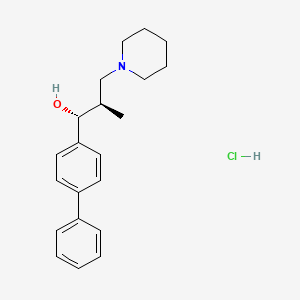![molecular formula C12H22O4S2 B14596279 {[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid CAS No. 59229-30-0](/img/structure/B14596279.png)
{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid is an organic compound that belongs to the class of carboxylic acids. It features a unique structure with an octyloxy group and a disulfanyl linkage, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid typically involves the reaction of octyloxy acetic acid with a disulfide compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The disulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.
Substitution: The octyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkoxy-substituted acetic acids.
Applications De Recherche Scientifique
{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and redox biology.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid involves its interaction with cellular thiol groups. The disulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. This compound may target specific enzymes and proteins involved in oxidative stress responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with a similar functional group but lacking the disulfanyl and octyloxy groups.
Octyloxy acetic acid: Similar structure but without the disulfanyl linkage.
Disulfanyl acetic acid: Contains the disulfanyl group but lacks the octyloxy substitution.
Uniqueness
{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid is unique due to its combination of an octyloxy group and a disulfanyl linkage. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
59229-30-0 |
|---|---|
Formule moléculaire |
C12H22O4S2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
2-[(2-octoxy-2-oxoethyl)disulfanyl]acetic acid |
InChI |
InChI=1S/C12H22O4S2/c1-2-3-4-5-6-7-8-16-12(15)10-18-17-9-11(13)14/h2-10H2,1H3,(H,13,14) |
Clé InChI |
VLGPRTQOIMXLOX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)CSSCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14596200.png)
![4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14596207.png)

![3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane](/img/structure/B14596217.png)

methanone](/img/structure/B14596231.png)


![5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14596248.png)
![3-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596259.png)

phosphanium bromide](/img/structure/B14596271.png)
![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)

